3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol
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Overview
Description
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is an organic compound that features an oxetane ring substituted with a 3,4-dichlorophenylmethyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. The presence of the dichlorophenyl group enhances the compound’s chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenylmethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is unique due to its combination of the oxetane ring and the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2O2 |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(3-9(8)12)4-10(13)5-14-6-10/h1-3,13H,4-6H2 |
InChI Key |
WVMYSEZZUMCHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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